molecular formula C12H23ClN2O B7917302 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7917302
M. Wt: 246.78 g/mol
InChI Key: ZVAJMDVBNVFWOV-UHFFFAOYSA-N
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Description

Structure and Physicochemical Properties The compound 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (molecular formula: C₁₂H₂₃ClN₂O, molar mass: 246.78 g/mol) features a piperidine core substituted with a methyl-isopropylamino-methyl group at the 2-position and a chloroethanone moiety at the 1-position .

Such compounds are often intermediates in drug discovery, particularly for targeting neurological or anticancer pathways due to their tertiary amine and ketone functionalities .

Properties

IUPAC Name

2-chloro-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-10(2)14(3)9-11-6-4-5-7-15(11)12(16)8-13/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJMDVBNVFWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation with potassium permanganate can introduce a ketone or alcohol functional group.

Scientific Research Applications

2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of piperidine derivatives on various biological pathways and receptors.

    Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound Piperidine 2-(isopropyl-methyl-amino)-methyl, 1-Cl 246.78 Reference
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine 1-Tetrazole-aryl, 2-piperidinyl ~250–300 (varies) Tetrazole ring replaces chloroethanone; enhanced aromaticity and potential for hydrogen bonding.
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Piperazine 4-Phenylpiperazinyl, N-phenylacetamide ~350–400 (varies) Piperazine core increases basicity; acetamide group alters metabolic stability.
2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone Piperidine 3,3-Dimethyl, 2,6-diphenyl ~380 (estimated) Bulky aryl substituents reduce conformational flexibility; higher molecular weight impacts bioavailability.

Key Insights :

  • However, the absence of the chloroethanone group reduces electrophilic reactivity compared to the target compound.
  • The acetamide group may confer resistance to hydrolysis relative to the ketone.
  • Bulky Substituted Piperidines (e.g., ): Steric hindrance from diphenyl groups limits ring puckering and may reduce binding affinity to compact active sites, contrasting with the target compound’s more flexible piperidine scaffold.

Chloroethanone Derivatives with Heterocyclic Moieties

Compound Name Heterocycle Key Functional Groups Biological Activity (if reported)
2-Chloro-1-(7-methoxyindol-3-yl)ethanone Indole 7-Methoxyindole, chloroethanone Anticancer intermediate (e.g., IGF-1 inhibitor synthesis)
(S)-2-Chloro-1-(3-chlorophenyl)ethanol Benzene Chiral alcohol, chloroethyl Anticancer intermediate (enzymatically prepared with 99% ee)
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone Fluorene Dichlorofluorene, chloroethanone Antimalarial precursor (Lumifantrine synthesis)

Key Insights :

  • Polycyclic Chloroethanones (e.g., ): Fluorene-based derivatives exhibit extended conjugation, enhancing UV absorption and rigidity, which contrasts with the target compound’s aliphatic flexibility.

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